Ethyl 4-chloroacetoacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-chloro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLRLMWUFVDREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044454 | |
| Record name | Ethyl 4-chloro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638-07-3 | |
| Record name | Ethyl 4-chloroacetoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloro-3-oxobutanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4-chloro-3-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 4-chloro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-chloroacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYL 4-CHLOROACETOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AE82250CM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Ethyl 4 Chloroacetoacetate
Chlorination of Diketene (B1670635) and Esterification
The principal industrial synthesis of ethyl 4-chloroacetoacetate is a two-step process starting from diketene. chemicalbook.com The first step involves the chlorination of diketene, typically in a solvent like dichloromethane (B109758), to produce the intermediate 4-chloroacetoacetyl chloride. core.ac.uk This intermediate is then reacted in situ with ethanol (B145695) to yield the final product, this compound. core.ac.uk This method is favored for large-scale production due to the availability and low cost of the starting materials. google.com
Continuous Flow Processes and Reactor Design
To address the challenges associated with the high reactivity of diketene and chlorine, continuous flow processes have been developed to enhance safety and efficiency. patsnap.com These systems prevent the accumulation of large quantities of hazardous materials, thus reducing operational risks. patsnap.com
One prominent design involves a falling film reactor . In this setup, a cooled solution of diketene in a solvent such as dichloromethane is introduced at the top of the reactor and flows down the inner surface as a thin film. google.com Simultaneously, chlorine gas is introduced, reacting with the diketene on the film's surface. google.com This design offers excellent heat and mass transfer, allowing for precise temperature control and minimizing reaction time. google.com Another approach utilizes a scraped-film falling film reactor , where a rotor with wipers ensures the liquid forms a consistent film, though this can reduce the effective cooling area. google.com
These continuous processes allow the highly exothermic chlorination and subsequent esterification reactions to be managed effectively. The reaction mixture from the chlorination stage flows directly into an esterification reactor where ethanol is added, completing the synthesis in a continuous manner. google.comguidechem.com The equipment for such processes is often constructed from conventional materials, avoiding the need for expensive or specialized apparatus. patsnap.com
Control of By-product Formation (e.g., Ethyl 2-chloroacetoacetate)
A significant challenge in the synthesis of this compound is the formation of isomers and polychlorinated compounds, particularly the undesired by-product, ethyl 2-chloroacetoacetate. google.comgoogle.com The boiling points of the 2-chloro and 4-chloro isomers are very close, making their separation by distillation difficult and leading to product loss and reduced purity. google.com
Several strategies are employed to suppress the formation of ethyl 2-chloroacetoacetate:
Process Control: In intermittent, low-temperature reactions, non-uniform temperature control and prolonged contact time between chlorine and the product can lead to increased formation of by-products like ethyl 2-chloroacetoacetate and ethyl 2,4-dichloroacetoacetate. google.com Continuous flow reactors mitigate this by ensuring uniform conditions and short residence times. google.com
Optimization of Reaction Conditions (Temperature, Solvents, Molar Ratios)
Optimizing reaction parameters is crucial for maximizing yield and purity. Key conditions for the diketene route have been extensively studied and refined.
Table 1: Optimized Reaction Conditions for the Diketene Route
| Parameter | Value/Type | Source(s) |
|---|---|---|
| Chlorination Temperature | -10°C to 10°C | core.ac.ukgoogle.compatsnap.com |
| Esterification Temperature | 5°C to 70°C | patsnap.com |
| Solvent | Dichloromethane, Chloroform (B151607), Carbon Tetrachloride | core.ac.ukgoogle.compatsnap.comgoogle.com |
| Diketene:Chlorine Molar Ratio | 1:0.95 to 1:1.1 | google.compatsnap.com |
| Diketene:Ethanol Molar Ratio | 1:1.2 to 1:1.3 | patsnap.com |
The chlorination reaction is typically carried out at low temperatures, between -10°C and 10°C, to control the exothermic reaction and improve selectivity. core.ac.ukgoogle.compatsnap.com The subsequent esterification can be performed at a higher temperature, ranging from 5°C to as high as 70°C. patsnap.com Dichloromethane is the most commonly used solvent, though others like chloroform and carbon tetrachloride are also viable. google.comgoogle.com The molar ratio of diketene to chlorine is kept close to stoichiometric, often with a slight excess of chlorine, while the ratio of diketene to ethanol is adjusted to ensure complete esterification. google.compatsnap.com A yield of over 94.5% can be achieved under optimized conditions. patsnap.com
Reaction of Ethyl Chloroacetate (B1199739) with Magnesium (Reformatsky-type reactions)
An alternative synthesis route for this compound is a modified Reformatsky reaction. google.com This method involves the reaction of ethyl chloroacetate with magnesium metal. google.com Unlike a typical Grignard reaction that requires a donor solvent like ether, this reaction proceeds via a different mechanism. google.com The process involves the formation of a magnesium enolate complex, which is then hydrolyzed to produce the β-ketoester. google.com
Solvent Effects in Haloacetoacetate Synthesis
The choice of solvent is critical for the success of the modified Reformatsky reaction. google.com While early procedures used ether, this resulted in low yields (around 56%) and posed significant safety hazards due to the solvent's volatility and flammability. google.com It was discovered that chlorinated hydrocarbon solvents are not only viable but often preferred. google.com
Dichloromethane is the preferred solvent for the synthesis of this compound. google.com
Chloroform is preferred when preparing the bromo-analogue, ethyl 4-bromoacetoacetate. google.com
Other solvents such as dichloroethane and tetrahydrofuran (B95107) can be used but generally result in less favorable outcomes. google.com
The use of these non-etheric solvents demonstrates that the reaction is not Grignard in nature but is indeed a modified Reformatsky reaction. google.com
Yield Optimization and Purification Challenges
The yield and purification of this compound from the Reformatsky-type reaction depend on the successful execution of several steps. The process generally involves refluxing magnesium and ethyl haloacetate in the appropriate chlorinated hydrocarbon solvent to form the magnesium enolate complex. google.com
The purification process consists of the following key stages:
The reaction mixture is diluted with water to precipitate the magnesium enolate complex. google.com
The precipitated salt is thoroughly washed with water to remove impurities. google.com
The washed enolate salt is re-suspended in a chlorinated hydrocarbon solvent (e.g., dichloromethane) and carefully hydrolyzed by adding sulfuric acid while keeping the temperature below 30°C. google.com
The organic layer containing the final product is separated, washed with water and a sodium bicarbonate solution until neutral, and then dried. google.com
The final product is recovered by distillation. google.com
This optimized procedure using chlorinated solvents offers significantly higher yields compared to the older ether-based methods and avoids the associated hazards. google.com
Chlorination of Lithium Dienolates of 1,3-Dicarbonyl Compounds
A specific method for the synthesis of 4-chloro dicarbonyl compounds involves the chlorination of lithium dienolates. chemicalbook.com This approach utilizes a strong base to generate a dienolate from a 1,3-dicarbonyl compound, such as ethyl acetoacetate (B1235776), which is then quenched with a chlorinating agent.
The general procedure begins with the formation of lithium diisopropylamide (LDA) in situ by reacting diisopropylamine (B44863) with n-butyllithium in a dry tetrahydrofuran (THF) solvent under an inert atmosphere at 0 °C. chemicalbook.com The 1,3-dicarbonyl compound, in this case, ethyl acetoacetate, is then slowly added to the LDA solution. After stirring for approximately one hour at 0 °C to ensure complete formation of the lithium dienolate, the solution is cooled to a significantly lower temperature, typically -78 °C. chemicalbook.com
At this low temperature, a chlorinating agent is introduced. Following a short reaction period at -78 °C, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. chemicalbook.com The desired product, this compound, is then isolated through extraction with an organic solvent like dichloromethane, followed by drying and evaporation of the solvent. chemicalbook.com A study reported achieving a 100% yield for this reaction type under specific laboratory conditions. chemicalbook.com
Table 1: General Reaction Parameters for Chlorination of a Lithium Dienolate
| Parameter | Description | Source |
|---|---|---|
| Starting Material | Ethyl acetoacetate (a 1,3-dicarbonyl compound) | chemicalbook.com |
| Base | Lithium diisopropylamide (LDA), prepared in situ | chemicalbook.com |
| Chlorinating Agent | Methyl chlorosulfate | chemicalbook.com |
| Solvent | Tetrahydrofuran (THF), Hexane | chemicalbook.com |
| Temperature | 0 °C (Dienolate formation), -78 °C (Chlorination) | chemicalbook.com |
| Quenching Agent | Saturated ammonium chloride aqueous solution | chemicalbook.com |
Other Preparative Approaches and Emerging Synthetic Routes
Beyond the dienolate method, several other routes are prominent for synthesizing this compound, ranging from large-scale industrial processes to more recent, innovative approaches.
Diketene Process The most common industrial method for producing this compound starts with diketene. chemicalbook.comgoogle.com This process involves two main steps: the chlorination of diketene to form 4-chloroacetoacetyl chloride, followed by esterification with ethanol. chemicalbook.comgoogle.com The initial chlorination reaction is typically carried out at low temperatures, between -20 °C and 0 °C, in a solvent such as dichloromethane. google.comgoogle.com The subsequent esterification is then performed, often by adding ethanol to the reaction mixture and allowing the temperature to rise. google.comgoogle.com This route is favored for its use of inexpensive and readily available raw materials. google.com Variations of this process focus on continuous synthesis and controlling byproducts. For instance, using a falling film reactor for the chlorination step can shorten reaction times and improve selectivity. google.com The addition of anhydrous copper sulfate (B86663) as a stabilizer during chlorination has also been shown to improve yield and reduce the formation of the ethyl 2-chloroacetoacetate byproduct. google.com
Direct Chlorination of Ethyl Acetoacetate An alternative approach is the direct chlorination of ethyl acetoacetate using a chlorinating agent such as sulfuryl chloride. google.compatsnap.com In a typical procedure, ethyl acetoacetate is cooled to between 0-5 °C before sulfuryl chloride is added dropwise. patsnap.com The reaction is then stirred at room temperature for several hours. patsnap.com A key challenge with this method is controlling the regioselectivity, as the 2-position of ethyl acetoacetate is also highly reactive, which can lead to the formation of ethyl 2-chloroacetoacetate as a significant byproduct. google.com The similar boiling points of the 2-chloro and 4-chloro isomers complicate purification by distillation. google.com
Modified Reformatsky Reaction A synthesis route employing a modified Reformatsky reaction has also been described. This method involves the reaction of ethyl chloroacetate with magnesium in a chlorinated hydrocarbon solvent like dichloromethane. google.com The process forms a magnesium enolate complex, which is then hydrolyzed with sulfuric acid at a temperature below 30 °C to yield this compound. google.com This procedure avoids the use of highly volatile and flammable solvents like diethyl ether, which were used in earlier versions of this reaction. google.com Reported yields for this method are in the range of 76.5%. google.com
Table 2: Comparison of Preparative Routes for this compound
| Method | Key Reagents | Typical Yield | Key Features | Source |
|---|---|---|---|---|
| Diketene Process | Diketene, Chlorine, Ethanol | 75-88% | Main industrial route; inexpensive raw materials. | google.com |
| Direct Chlorination | Ethyl acetoacetate, Sulfuryl chloride | Variable | Simple procedure; potential for isomeric byproducts. | google.compatsnap.com |
| Reformatsky Reaction | Ethyl chloroacetate, Magnesium | ~76.5% | Avoids highly flammable ether solvents. | google.com |
Emerging Synthetic Routes The field of chemical synthesis is continually evolving, with a growing emphasis on sustainable and efficient methods. Biocatalysis represents a significant emerging route in this area. acs.org While not a direct synthesis of this compound itself, enzymatic reactions are used in closely related transformations that highlight the potential of this approach. For example, the asymmetric reduction of this compound to produce chiral alcohols like (S)-4-chloro-3-hydroxybutyrate is a key step in the synthesis of various pharmaceuticals. acs.org This reduction is achieved with high stereoselectivity using enzymes such as alcohol dehydrogenases, often coupled with a cofactor recycling system. acs.org The exceptional chemo-, regio-, and stereoselectivity of enzymes can minimize the need for protecting groups and reduce waste, offering a greener alternative to traditional chemical methods. acs.org
Chemical Reactivity and Reaction Mechanisms of Ethyl 4 Chloroacetoacetate
Nucleophilic Substitution Reactions at the Chloromethyl Group
The presence of a chlorine atom on the terminal methyl group (the γ-position relative to the ester) makes this carbon an electrophilic center susceptible to nucleophilic attack. globallinker.com As a primary alkyl halide, it readily undergoes bimolecular nucleophilic substitution (S_N2) reactions with a variety of nucleophiles. This reactivity is a cornerstone of its utility, allowing for the introduction of diverse functional groups and the construction of more complex molecular skeletons.
The general mechanism involves the attack of a nucleophile (Nu:⁻) on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion as a leaving group.
General Reaction Scheme: Nu:⁻ + Cl-CH₂-C(O)-CH₂-COOEt → Nu-CH₂-C(O)-CH₂-COOEt + Cl⁻
This reaction is fundamental to its role in the synthesis of heterocyclic compounds, where the nucleophile may be part of the same molecule or a different reagent, leading to cyclization. globallinker.com Common nucleophiles used in reactions with ethyl 4-chloroacetoacetate include amines, thiolates, cyanides, and the enolates of other carbonyl compounds.
Reactions Involving the β-Ketoester Moiety
The β-ketoester portion of the molecule contains an active methylene (B1212753) group (the α-carbon, flanked by two carbonyl groups) that is readily deprotonated by a base to form a stabilized enolate. This enolate is a potent nucleophile and is central to many of the carbon-carbon bond-forming reactions involving this compound.
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.orgorganicreactions.orgthermofisher.com this compound serves as the active methylene component in this reaction, reacting with various aldehydes to produce ethyl 2-chloroacetyl-3-arylpropenoates. scielo.br This reaction proceeds via a nucleophilic addition of the enolate from this compound to the carbonyl group of the aldehyde, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org
The Knoevenagel condensation of this compound with aromatic aldehydes typically yields a mixture of (E) and (Z) diastereomers. scielo.brscielo.brresearchgate.net Research has shown that the (E)-isomer is generally the major product. scielo.brscielo.br The ratio of these isomers is influenced by the specific aldehyde used, the catalyst, and the reaction conditions. For example, in reactions with various substituted aromatic aldehydes, (E)/(Z) ratios ranging from 56/44 to 85/15 have been reported. scielo.brscielo.brresearchgate.net The structure of the (E)-isomer has been unequivocally confirmed through X-ray crystallography. scielo.brresearchgate.net Furthermore, Density Functional Theory (DFT) calculations have indicated that the (E)-isomer is slightly more stable (by 0.125 kcal mol⁻¹) than the (Z)-isomer, which may contribute to its predominance. scielo.brresearchgate.net
| Aromatic Aldehyde | Yield (%) | Diastereomeric Ratio (E:Z) | Reaction Time (h) |
|---|---|---|---|
| Phenyl | 73 | 70:30 | 2.0 |
| 4-Chlorophenyl | 84 | 85:15 | 0.5 |
| 4-Methoxyphenyl | 75 | 72:28 | 1.0 |
| 2-Furanyl | 65 | 56:44 | 2.0 |
| 2-Thiofuranyl | 44 | 71:29 | 2.0 |
| 3,4-Methylenedioxyphenyl | 78 | 76:24 | 0.5 |
Table 1: Research findings on the Knoevenagel condensation between this compound and various aromatic aldehydes, showing product yields and E/Z isomer ratios. Data sourced from studies using an ionic liquid solvent system. scielo.brscielo.br
Traditional Knoevenagel condensations often require hazardous organic solvents like benzene (B151609) or toluene (B28343) at high temperatures with a Dean-Stark trap to remove water. scielo.br Modern, greener protocols have been developed using ionic liquids as alternative solvents. scielo.brorganic-chemistry.org Ionic liquids such as 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim(NTf2)]) have been successfully employed, often in conjunction with a morpholine/acetic acid catalyst system. scielo.brscielo.brblucher.com.br These methods offer significant advantages, including milder reaction conditions (often room temperature), shorter reaction times, good to excellent yields, and the ability to recycle and reuse the ionic liquid and catalyst, making the process more environmentally friendly. scielo.brorganic-chemistry.org
| Entry | Ionic Liquid | Catalyst (mol%) | Yield (%) |
|---|---|---|---|
| 1 | [bmim(PF6)] | 10 | 52 |
| 2 | [bmim(PF6)] | 20 | 60 |
| 3 | [bmim(PF6)] | 10 | 66 |
| 4 | [bmim(NTf2)] | 10 | 75 |
| 5 | [bmim(NTf2)] | 20 | 55 |
Table 2: Comparison of different ionic liquids and catalyst concentrations for the Knoevenagel condensation of benzaldehyde (B42025) and this compound. blucher.com.br
The Biginelli reaction is a well-known multicomponent reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from three components: an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). wikipedia.orgtaylorandfrancis.com This acid-catalyzed, one-pot synthesis is a cornerstone of heterocyclic chemistry due to the pharmaceutical importance of the resulting dihydropyrimidinone scaffold, which is found in calcium channel blockers and antihypertensive agents. wikipedia.org
The most widely accepted mechanism, proposed by Kappe, begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. wikipedia.orgillinois.edu This electrophilic intermediate is then attacked by the nucleophilic enol of the β-ketoester (such as ethyl acetoacetate). The final step involves cyclization via attack of the remaining urea nitrogen onto a ketone carbonyl group, followed by dehydration to yield the final dihydropyrimidinone product. wikipedia.orgorganic-chemistry.org While the classic Biginelli reaction uses ethyl acetoacetate (B1235776), the fundamental reactivity of the β-ketoester moiety in this compound makes it a potential, though less common, substrate for this type of transformation.
The bifunctional nature of this compound makes it an exceptionally useful precursor for the synthesis of a wide variety of heterocyclic compounds. globallinker.com Both the electrophilic chloromethyl group and the nucleophilic β-ketoester moiety can participate in ring-forming reactions.
Pyrazoles: Pyrazoles and their derivatives can be synthesized by the condensation of β-dicarbonyl compounds with hydrazine (B178648) or its derivatives. ijtsrd.com In this synthesis, the two nitrogen atoms of the hydrazine react with the two carbonyl groups of the β-ketoester in this compound to form the five-membered pyrazole (B372694) ring. This is a standard and efficient method for creating this important heterocyclic core. globallinker.com
Furans: The Feist-Benary furan (B31954) synthesis is a classic method that involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. This compound contains both of these functionalities within the same molecule, making it suitable for both intermolecular and intramolecular versions of this reaction to produce substituted furans. Additionally, the Knoevenagel adducts derived from this compound can be further transformed into trisubstituted furans. nih.gov
Thiophenes: Thiophene (B33073) rings can be formed from appropriate 1,4-dicarbonyl precursors in the Paal-Knorr thiophene synthesis by reacting them with a sulfur source like phosphorus pentasulfide or Lawesson's reagent. derpharmachemica.com this compound can be converted into the necessary 1,4-dicarbonyl intermediate through nucleophilic substitution at the chloromethyl group, followed by cyclization to afford the thiophene ring. The Gewald reaction is another powerful method for thiophene synthesis, though it typically starts from an α-cyanoester rather than a β-ketoester.
Cyclization Reactions for Heterocycle Synthesis
Reductions of the Ketone Functionality
The ketone group in this compound can be selectively reduced to a hydroxyl group, yielding ethyl 4-chloro-3-hydroxybutanoate, a valuable chiral building block for the synthesis of various pharmaceuticals quimicaorganica.orgmdpi.com. This reduction can be achieved through both chemical and biocatalytic methods.
Chemical Reduction:
Traditional chemical reduction methods often employ metal hydrides, such as sodium borohydride. However, these methods can be expensive, require harsh reaction conditions, and may not provide high optical purity for chiral products quimicaorganica.org.
Biocatalytic Reduction:
Biocatalytic reduction, using enzymes such as carbonyl reductases, offers a milder, more selective, and highly efficient alternative for the asymmetric reduction of the ketone in this compound wikipedia.orgquimicaorganica.orgchemeurope.com. A variety of microorganisms, including yeasts like Saccharomyces cerevisiae and Candida magnoliae, have been found to contain enzymes capable of reducing this compound to the corresponding (R)- or (S)-4-chloro-3-hydroxybutanoate with high enantiomeric excess wikipedia.orgchemeurope.com.
The biocatalytic process often involves whole-cell systems where coenzymes like NAD(P)H are regenerated. For example, recombinant Escherichia coli co-expressing a carbonyl reductase and a glucose dehydrogenase can efficiently reduce this compound, with the glucose dehydrogenase facilitating the regeneration of NADPH quimicaorganica.org.
| Reduction Method | Catalyst/Enzyme | Product | Key Features |
| Chemical Reduction | Sodium borohydride | Ethyl 4-chloro-3-hydroxybutanoate | Harsh conditions, lower optical purity |
| Biocatalytic Reduction | Saccharomyces cerevisiae | (S)-4-chloro-3-hydroxybutanoate | Mild conditions, high enantioselectivity |
| Biocatalytic Reduction | Recombinant E. coli with CgCR and GDH | (R)-4-chloro-3-hydroxybutanoate | High yield and enantioselectivity, cofactor regeneration |
Asymmetric Biocatalytic Reduction
The asymmetric biocatalytic reduction of this compound (ECAA) is a key process for the synthesis of optically active ethyl (R)- and (S)-4-chloro-3-hydroxybutyrate (ECHB), which are valuable chiral building blocks for various pharmaceuticals. mdpi.comresearchgate.net This stereoselective reduction is achieved using whole-cell biocatalysts or isolated enzymes, offering a green and efficient alternative to chemical methods. mdpi.comacgpubs.org
Microorganisms are widely employed as whole-cell biocatalysts for the asymmetric reduction of ECAA. Baker's yeast (Saccharomyces cerevisiae) is a classic example, capable of reducing ECAA to either the (R)- or (S)-enantiomer of ECHB depending on the physiological state of the cells and the reaction conditions. tandfonline.comresearchgate.net For instance, resting cells under batch conditions tend to produce the (S)-enantiomer, while actively metabolizing yeast in a fed-batch process can yield the (R)-isomer. tandfonline.comresearchgate.net
Recombinant Escherichia coli has emerged as a powerful and versatile host for expressing specific reductase enzymes, enabling high yields and enantioselectivities. mdpi.comresearchgate.net By co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration, recombinant E. coli systems can efficiently convert high concentrations of ECAA into the desired chiral alcohol. mdpi.comresearchgate.net For example, a recombinant E. coli strain expressing a carbonyl reductase from Candida magnoliae (CgCR) and a glucose dehydrogenase (GDH) has been successfully used for the synthesis of (R)-ECHB. mdpi.comresearchgate.net
Other microorganisms, such as Sporobolomyces salmonicolor and Candida magnoliae, have also been identified as sources of enzymes that can reduce ECAA with high yields. nih.gov
The enzymatic reduction of the keto group in this compound is catalyzed by a class of enzymes known as oxidoreductases, specifically ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). acs.orgrsc.orgresearchgate.net These enzymes exhibit high stereoselectivity, producing either the (R) or (S) enantiomer of the corresponding alcohol, ethyl 4-chloro-3-hydroxybutyrate. nih.gov
A variety of KREDs have been successfully employed for the reduction of ECAA. rsc.orgfrontiersin.org For instance, an industrial process developed by Codexis utilizes a KRED coupled with a glucose dehydrogenase (GDH) for the enantioselective reduction of ECAA to ethyl (S)-4-chloro-3-hydroxybutyrate with high yield and enantiomeric excess. rsc.org Carbonyl reductases, such as CgCR from Candida magnoliae, have also been effectively used. mdpi.comresearchgate.net
Alcohol dehydrogenases are another important class of enzymes for this transformation. A novel ADH, SmADH31, from Stenotrophomonas maltophilia has demonstrated a remarkable tolerance to high concentrations of both the substrate (ECAA) and the product (ECHB), making it highly suitable for industrial applications. acs.org Co-expression of SmADH31 with a glucose dehydrogenase in E. coli enabled the complete conversion of a high concentration of ECAA (660 g L⁻¹) into (S)-ECHB. acs.org
The stereochemical outcome of the reduction is dependent on the specific enzyme used. For example, an NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor yields (R)-ECHB, while a carbonyl reductase from Candida magnoliae produces (S)-ECHB. nih.gov
The enzymatic reduction of this compound by ketoreductases and alcohol dehydrogenases is dependent on nicotinamide (B372718) cofactors, typically NADPH or NADH, which are expensive to use in stoichiometric amounts. researchgate.netnih.govrsc.org Therefore, an efficient in situ cofactor regeneration system is crucial for the economic viability of the biocatalytic process. researchgate.net
A widely used and highly effective method for regenerating NADPH/NADH is the glucose/glucose dehydrogenase (GDH) system. matthey.comresearchgate.netoup.com In this system, GDH catalyzes the oxidation of D-glucose to D-glucono-δ-lactone, with the concomitant reduction of NADP⁺ or NAD⁺ to NADPH or NADH, respectively. matthey.comoup.com This regenerated cofactor can then be utilized by the primary reductase for the reduction of ECAA.
The glucose/GDH system offers several advantages, including the use of an inexpensive substrate (glucose), a thermodynamically favorable reaction, and the high stability and activity of the GDH enzyme. matthey.comresearchgate.netnih.gov GDHs from various Bacillus species, such as Bacillus megaterium and Bacillus subtilis, are commonly employed. researchgate.netspringernature.com Recombinant E. coli systems are often engineered to co-express both the ketoreductase and the glucose dehydrogenase, creating a self-sufficient whole-cell biocatalyst for the asymmetric reduction of ECAA. mdpi.comresearchgate.net
Another cofactor regeneration system involves the use of formate (B1220265)/formate dehydrogenase (FDH). researchgate.net FDH catalyzes the oxidation of formate to carbon dioxide while reducing NAD(P)⁺. researchgate.net
Table 1: Comparison of Cofactor Regeneration Systems
| System | Co-substrate | By-product | Advantages | Disadvantages |
|---|---|---|---|---|
| Glucose/Glucose Dehydrogenase (GDH) | Glucose | Gluconic acid | Inexpensive substrate, thermodynamically favorable, high enzyme stability. matthey.comresearchgate.netnih.gov | Potential for pH drop due to gluconic acid formation. |
| Formate/Formate Dehydrogenase (FDH) | Formate | CO2 | Gaseous by-product is easily removed. researchgate.net | Some FDHs have low stability in the presence of reactive organic compounds. researchgate.net |
The efficiency of the biocatalytic reduction of this compound can be significantly affected by substrate and product inhibition. researchgate.netresearchgate.net High concentrations of the substrate, ECAA, can be toxic to microbial cells and may inhibit the activity of the reductase enzymes. researchgate.net Similarly, the accumulation of the product, ethyl 4-chloro-3-hydroxybutyrate, can also lead to enzyme inhibition. researchgate.net
Studies have shown that substrate inhibition in Saccharomyces cerevisiae catalyzed reductions can be mitigated by the slow-release of the substrate. researchgate.net One approach is to use a resin, such as Amberlite XAD 2, which absorbs the ECAA and gradually releases it into the reaction medium. This strategy lessens the inhibitory effects and also reduces the spontaneous chemical hydrolysis of the substrate. researchgate.net
In enzyme-catalyzed reductions, the extent of inhibition is dependent on the specific enzyme. For instance, a study using a carbonyl reductase (CgCR) from Candida magnoliae showed that as the initial concentration of ECAA increased beyond 100 mM, the biocatalytic activity gradually decreased. mdpi.com The same study also demonstrated product inhibition, with the residual enzyme activity dropping below 45% when the concentration of (R)-ECHB was increased from 300 mM to 800 mM. mdpi.com
In contrast, the alcohol dehydrogenase SmADH31 from Stenotrophomonas maltophilia has shown remarkable tolerance to extremely high concentrations (up to 6 M) of both ECAA and ECHB, highlighting its potential for efficient industrial-scale synthesis. acs.org
Understanding the kinetics of substrate and product inhibition is crucial for process optimization, as it allows for the development of strategies to maintain high enzyme activity and achieve high product yields. rsc.orgnih.gov
Table 2: Inhibition Data for CgCR in the Bioreduction of ECAA
| Inhibitor | Concentration (mM) | Effect on Enzyme Activity | Reference |
|---|---|---|---|
| This compound (Substrate) | >100 | Gradual decrease in activity. | mdpi.com |
| Ethyl (R)-4-chloro-3-hydroxybutyrate (Product) | 5-200 | Gradual drop in activity. | mdpi.com |
| 300-800 | Significant decline, with residual activity below 45%. | mdpi.com |
Optimizing reaction parameters is critical to maximize the yield and enantioselectivity of the biocatalytic reduction of this compound. Key factors that are often fine-tuned include pH, temperature, and the solvent system. mdpi.comnih.govnih.gov
pH and Temperature: The optimal pH and temperature for the bioreduction are highly dependent on the specific microorganism or enzyme being used. For the reduction using a recombinant E. coli expressing carbonyl reductase (CgCR), the highest yield was obtained at a temperature of 30°C and a pH of 7.0. mdpi.com Deviations from these optimal conditions, particularly higher temperatures, can lead to a decrease in enzyme activity due to thermal deactivation. mdpi.com For reductions using baker's yeast, designing a time-varying pH profile has been shown to significantly improve both reaction yield and product optical purity compared to maintaining a fixed pH. nih.gov
Solvent Systems: The choice of solvent can also have a profound impact on the reaction. While aqueous systems are common, the use of organic co-solvents or biphasic systems can enhance substrate solubility and alleviate substrate and product inhibition. mdpi.comresearchgate.net For instance, in the reduction of ECAA with Saccharomyces cerevisiae, the addition of Amberlite XAD 2 resin to a Tris/HCl buffer (pH 8.5) at 30°C increased the reaction yield and the product's optical purity. researchgate.net In a study with recombinant E. coli CgCR, a biphasic system of ethyl acetate (B1210297) and water was investigated. mdpi.com The addition of a deep eutectic solvent (DES) composed of betaine (B1666868) and lactic acid to this system was found to further improve the yield of (R)-ECHB. mdpi.com
Other Factors: The addition of certain metal ions can also influence the catalytic efficiency. In the CgCR-catalyzed reduction, the presence of Ni²⁺ ions was found to enhance the reaction. mdpi.com The concentration of the co-substrate for cofactor regeneration, such as glucose, also needs to be optimized to ensure an adequate supply of NADPH or NADH. mdpi.com
Table 3: Optimized Conditions for the Bioreduction of ECAA using E. coli CgCR
| Parameter | Optimal Value/Condition | Reference |
|---|---|---|
| Temperature | 30°C | mdpi.com |
| pH | 7.0 | mdpi.com |
| Solvent System | Ethyl acetate-betaine/lactic acid-H₂O (50/7/43, v/v/v) | mdpi.com |
| Metal Ion Additive | 7 mM Ni²⁺ | mdpi.com |
| Co-substrate Ratio (Glucose:ECAA) | 3.5:1 (molar ratio) | mdpi.com |
Chemical Reduction Methods
While biocatalytic methods are often preferred for their high stereoselectivity and mild reaction conditions, chemical reduction methods for converting this compound to ethyl 4-chloro-3-hydroxybutyrate are also utilized. mdpi.com These methods typically involve the use of reducing agents.
Commonly used chemical reducing agents include sodium borohydride. mdpi.com However, these chemical approaches often require harsh reaction conditions and may involve the use of expensive and hazardous reagents. mdpi.com Furthermore, achieving high enantioselectivity with chemical methods can be challenging and may necessitate the use of chiral catalysts, which can be costly. mdpi.com
The synthesis of (R)-ECHB from ECAA using chemical catalysts often involves rare metals or flammable and explosive reagents. mdpi.com These methods can also result in lower optical purity of the product compared to biocatalytic routes. mdpi.com Due to these drawbacks, there is a growing interest in replacing traditional chemical reduction processes with more sustainable and efficient biocatalytic alternatives. mdpi.com
Transesterification Reactions
Transesterification is a fundamental reaction for β-keto esters like this compound, allowing for the substitution of the ethyl group of the ester with a different alcohol moiety. This process is typically catalyzed by either an acid or a base and is an equilibrium-driven reaction. The general mechanism involves the nucleophilic attack of an alcohol on the ester's carbonyl carbon, proceeding through a tetrahedral intermediate.
The reaction is crucial for modifying the ester group to suit the requirements of a subsequent synthesis step, potentially altering solubility, reactivity, or other physicochemical properties of the molecule. While the kinetics of transesterification can be slow, requiring a catalyst, it remains a convenient method for elaborating upon commercially available ethyl esters. ucc.ie For β-keto esters, this reaction must be managed carefully to avoid side reactions. For instance, reactions with certain unsaturated alcohols can sometimes lead to competing rearrangements, such as the Carroll rearrangement, although this is more prevalent with allylic esters. ucc.ie
Table 1: General Conditions for Transesterification of β-Keto Esters
| Catalyst Type | General Conditions | Key Considerations |
|---|---|---|
| Acid (e.g., H₂SO₄, TsOH) | Excess of the new alcohol, often with removal of ethanol (B145695) to shift equilibrium. | Can also catalyze side reactions like dehydration or ether formation from the alcohol. |
| Base (e.g., NaOR, K₂CO₃) | Catalytic amount of alkoxide corresponding to the new alcohol. | Avoids use of strong acids but can promote enolate-driven side reactions. |
Direct Amination Reactions
A key reaction of this compound is the direct substitution of the chlorine atom with an amine, a type of nucleophilic substitution (S_N2) reaction. This pathway provides a straightforward route to synthesize γ-amino-β-ketoesters, which are important structural motifs in medicinal chemistry.
One attractive strategy involves the direct amination of this compound with anilines. nih.gov This method is superior to multi-step alternatives as it avoids unnecessary reagents and steps. nih.gov However, the reaction presents challenges due to the inherent properties of the starting material. The methylene protons located between the two carbonyl groups are acidic, necessitating careful modulation of base conditions to prevent unwanted side reactions driven by enolate formation. nih.gov Despite the weak nucleophilicity of anilines, the reaction proceeds because the carbon-chlorine bond is activated by the adjacent carbonyl group, which facilitates nucleophilic attack. nih.gov
Research has demonstrated successful direct amination with various substituted anilines, yielding the desired products in moderate to high yields.
Table 2: Examples of Direct Amination of this compound with Substituted N-Methylanilines
| Amine Reactant | Product | Yield (%) |
|---|---|---|
| N-methylaniline | Ethyl 4-(methyl(phenyl)amino)-3-oxobutanoate nih.gov | 87% nih.gov |
| N-methyl-3,4-dichloroaniline | Ethyl 4-((3,4-dichlorophenyl)(methyl)amino)-3-oxobutanoate nih.gov | 73% nih.gov |
Enolate Chemistry and Reactions with Electrophiles
The carbon atom situated between the ester and ketone carbonyl groups (the α-carbon) in this compound is flanked by two electron-withdrawing groups. This structural feature renders the protons on this carbon significantly acidic (pKa ≈ 11 in water). colorado.edu In the presence of a suitable base, one of these protons can be abstracted to form a resonance-stabilized enolate ion. colorado.eduucsb.edumasterorganicchemistry.com This enolate is a soft nucleophile, with the negative charge delocalized over the α-carbon and the two oxygen atoms. colorado.edumasterorganicchemistry.com
This nucleophilic enolate is a key reactive intermediate that can react with a wide range of electrophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the α-position. ucalgary.ca
Common Reactions with Electrophiles:
Alkylation: The enolate can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an S_N2 fashion to introduce an alkyl group at the α-carbon. This is a powerful method for carbon chain extension. mnstate.edu The choice of base is critical; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate. mnstate.edu
Halogenation: Reaction of the enolate with molecular halogens (e.g., Br₂, Cl₂) results in the substitution of an α-hydrogen with a halogen atom. mnstate.edu Under basic conditions, this reaction can be difficult to stop at monosubstitution, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-proton, making the product more reactive than the starting material. mnstate.edu
The enolate chemistry of this compound provides a facile route to α-substituted β-keto esters, which are valuable building blocks in organic synthesis.
Degradation Pathways and Stability Studies
The stability of this compound is highly dependent on the surrounding conditions. While it is stable under normal and recommended storage conditions, it is incompatible with acids, bases, and both oxidizing and reducing agents. fishersci.comcdhfinechemical.com
In aqueous environments, particularly buffered solutions, this compound is known to undergo spontaneous chemical degradation. researchgate.netresearchgate.net Studies conducted in Tris/HCl buffer have shown that this decomposition is significant. The rate of this degradation is influenced by several factors:
Concentration: A higher initial concentration of this compound leads to a greater degradation rate. researchgate.netresearchgate.net
pH and Temperature: The rate of degradation increases with rising pH and temperature. researchgate.net
The precise mechanism for this chemical degradation in aqueous buffer is not fully elucidated, but it may involve hydrolysis or other pathways accelerated by the buffer components. researchgate.netresearchgate.net This instability is a critical consideration in applications such as biocatalytic reductions where aqueous media are employed. researchgate.net
Under fire conditions, hazardous decomposition products are formed, including carbon oxides and hydrogen chloride gas. cdhfinechemical.com
Table 3: Stability Profile of this compound
| Condition | Stability | Notes |
|---|---|---|
| Normal Storage (cool, dry) | Stable fishersci.comcdhfinechemical.com | Incompatible with acids, bases, oxidizing agents, and reducing agents. cdhfinechemical.com |
| Aqueous Buffer (pH 8.5, 30°C) | Unstable; undergoes spontaneous degradation. researchgate.netresearchgate.net | Degradation rate increases with higher substrate concentration, pH, and temperature. researchgate.net |
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of ethyl 4-chloroacetoacetate, providing detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum provides distinct signals corresponding to each unique proton environment in the molecule. Like other β-ketoesters, this compound exists as a mixture of keto and enol tautomers in solution, and their equilibrium is observable by ¹H NMR. thermofisher.comasu.edu The keto form is typically predominant. chemicalbook.com The signals for the ethyl group appear as a triplet around 1.3 ppm (CH₃) and a quartet around 4.2 ppm (CH₂), characteristic of an ethyl ester. The active methylene (B1212753) protons (C2-H₂) of the keto form are typically observed as a singlet around 3.7 ppm, while the chloromethyl protons (C4-H₂) appear as a singlet further downfield, around 4.0-4.3 ppm. chemicalbook.com The enol form gives rise to a vinylic proton signal around 5.3 ppm. chemicalbook.com
¹³C NMR: The carbon NMR spectrum complements the proton data by identifying all non-equivalent carbon atoms. libretexts.org For the keto tautomer, distinct signals are expected for the carbonyl carbons (C1 and C3), the methylene carbons (C2 and C4), and the two carbons of the ethyl group. chemicalbook.com The ester carbonyl (C1) typically resonates around 165-170 ppm, while the ketone carbonyl (C3) is found further downfield, often above 200 ppm. openstax.org The carbon of the chloromethyl group (C4) is shifted downfield by the electronegative chlorine atom, while the C2 methylene carbon appears at a higher field. openstax.org
Table 1: Typical NMR Chemical Shift Ranges for this compound (Keto Form) in CDCl₃
| Nucleus | Position | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Ethyl-CH₃ | ~1.3 |
| ¹H | Methylene (C2-H₂) | ~3.7 |
| ¹H | Ethyl-CH₂ | ~4.2 |
| ¹H | Chloromethyl (C4-H₂) | ~4.0 - 4.3 |
| ¹³C | Ethyl-CH₃ | ~14 |
| ¹³C | Methylene (C2) | ~45 |
| ¹³C | Chloromethyl (C4) | ~48 |
| ¹³C | Ethyl-CH₂ | ~62 |
| ¹³C | Ester Carbonyl (C1) | ~167 |
| ¹³C | Ketone Carbonyl (C3) | ~201 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. In electron ionization (EI) MS, the molecule fragments in a predictable manner, providing structural clues. chemguide.co.uk The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 164.59 g/mol for C₆H₉ClO₃). nih.govchemscene.com The presence of chlorine is indicated by a characteristic M+2 peak (at m/z 166) with an intensity of about one-third that of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. chemicalbook.com Common fragmentation patterns include the loss of the ethoxy group (-OCH₂CH₃, m/z 119), the ethyl group (-CH₂CH₃, m/z 135), or cleavage adjacent to the carbonyl groups. libretexts.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. nih.gov The exact mass of this compound (C₆H₉³⁵ClO₃) is 164.0240218 Da. nih.gov This precision is critical for distinguishing it from other compounds with the same nominal mass and for confirming the identity of reaction products in research settings.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₆H₉ClO₃ | Defines the elemental composition. |
| Molecular Weight | 164.59 g/mol | Nominal mass for standard MS. |
| Exact Mass (HRMS) | 164.0240218 Da | Confirms elemental formula with high accuracy. nih.gov |
| Major Fragments (m/z) | 119, 77, 43 | Provides structural information based on fragmentation. chemicalbook.com |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can elucidate bond lengths, bond angles, and conformational details of a molecule. However, as this compound is a liquid at room temperature, its direct analysis by single-crystal X-ray diffraction is not feasible. avantorsciences.com To apply this technique, the compound would first need to be converted into a suitable crystalline derivative. While no public crystal structure data for this compound itself is available, this method remains a powerful, albeit indirect, tool for detailed structural analysis in its chemical research landscape.
Chromatographic Techniques (GC, HPLC) for Purity and Reaction Monitoring
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.
Gas Chromatography (GC): GC is a highly effective technique for separating and quantifying volatile compounds. It is widely used to determine the purity of this compound and to detect impurities, such as its isomer, ethyl 2-chloroacetoacetate. patsnap.comgoogle.com Various methods have been developed utilizing capillary columns, such as SE-54, with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD). patsnap.com Temperature programming allows for the efficient separation of the target compound from starting materials, solvents, and byproducts. patsnap.comgoogle.com The area normalization method is often used to quantify the content of impurities. google.com
Table 3: Example of Gas Chromatography (GC) Conditions for Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Gas Chromatograph with FID | patsnap.comgoogle.com |
| Column | SE-54 capillary (30 m x 0.25 mm x 0.25 µm) | patsnap.com |
| Carrier Gas | Nitrogen | patsnap.com |
| Injector Temp. | 180 °C | patsnap.com |
| Detector Temp. | 200 °C | patsnap.com |
| Oven Program | Initial 90°C, ramp at 30°C/min to 160°C | patsnap.comgoogle.com |
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile compounds and can be used as a complementary technique to GC. Reverse-phase HPLC methods can be developed to assess the purity of this compound or to monitor reactions involving non-volatile derivatives.
Chiral Analysis for Enantiomeric Purity (e.g., ee value determination)
This compound is an achiral molecule, but it is a crucial prochiral substrate for the asymmetric synthesis of optically active compounds, particularly (R)- and (S)-ethyl 4-chloro-3-hydroxybutyrate. mdpi.comarkat-usa.org These chiral products are valuable intermediates in the pharmaceutical industry. mdpi.com Therefore, the analysis of the enantiomeric purity, or enantiomeric excess (ee), of the resulting products is of paramount importance.
The enantiomeric excess is a measure of the purity of a chiral substance and is calculated using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100 mdpi.com
Chiral gas chromatography is a primary technique used for this purpose. mdpi.com By using a chiral stationary phase, such as a cyclodextrin-based column (e.g., CP-Chirasil Dex CB), the enantiomers of the product can be separated and quantified. mdpi.com This separation allows for the accurate determination of the peak areas for the R and S enantiomers, which are then used to calculate the ee value, confirming the stereoselectivity of the synthesis. mdpi.comnih.gov
Computational Chemistry and Modeling Studies
Molecular Dynamics Simulations to Elucidate Biocatalytic Mechanisms
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. In the context of Ethyl 4-chloroacetoacetate, MD simulations have been instrumental in understanding the mechanisms of enzymes that catalyze its transformation, particularly its asymmetric reduction to chiral alcohols.
One area of focus has been the use of lipases, such as Candida antarctica lipase (B570770) B (CALB), for reactions involving esters. MD simulations, often combined with quantum mechanics, have been performed on model systems of CALB to study reaction mechanisms and conformational preferences. nih.govresearchgate.net These simulations allow researchers to observe the dynamic behavior of the substrate within the enzyme's active site, revealing how the protein's flexibility and specific amino acid residues contribute to catalysis. researchgate.net Studies on CALB in various organic solvents have shown that the enzyme's flexibility is influenced by the solvent's dielectric constant and the formation of a water network at the protein surface, which in turn affects its catalytic activity. researchgate.net
MD simulations have also been applied to elucidate the mechanisms of cofactor-dependent enzymes used in the reduction of this compound. For instance, simulations were performed to understand the high catalytic activity towards NADP⁺ of an engineered formate (B1220265) dehydrogenase (KphFDH/V19). researchgate.net This enzyme is crucial for regenerating the NADPH cofactor required by the primary ketoreductase that reduces this compound. The simulations provided insights into the structural basis for the engineered enzyme's improved cofactor specificity, a key factor in developing an efficient multi-enzyme catalytic system. researchgate.net By modeling the enzyme-cofactor-substrate interactions, MD simulations help to explain how specific mutations can enhance catalytic efficiency and stability, paving the way for rational enzyme design.
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations, or quantum mechanics (QM) methods, are used to model the electronic structure of molecules and compute their properties, including the energetics of reaction pathways. These calculations provide a fundamental understanding of how chemical reactions occur, including the breaking and forming of bonds during the transformation of this compound.
For enzyme-catalyzed reactions, a hybrid approach known as QM/MM (Quantum Mechanics/Molecular Mechanics) is often employed. In this method, the reactive center, including the substrate and key active site residues, is treated with high-level QM methods, while the rest of the protein and solvent are modeled using more computationally efficient MM methods. chemrxiv.org
In studies related to enzymes like Candida antarctica lipase B (CALB), which catalyze reactions on esters, quantum mechanical analyses have been used to investigate the entire reaction pathway. nih.govresearchgate.net For example, the ping-pong bi-bi mechanism, a common model for lipase catalysis, has been studied using QM to calculate the energies and three-dimensional structures of intermediates and transition states. nih.govresearchgate.net These calculations help identify the rate-limiting steps and provide a detailed picture of the electronic rearrangements that occur during the catalytic cycle. While not always performed directly on this compound, the insights gained from studying similar ester substrates are transferable and crucial for understanding the fundamental catalytic machinery of the enzyme.
In Silico Predictions of Reactivity and Selectivity
In silico methods, particularly molecular docking, are widely used to predict the reactivity and stereoselectivity of enzymes towards specific substrates like this compound. These computational screening techniques can rapidly evaluate large numbers of potential enzyme candidates, saving significant time and resources compared to experimental screening.
Molecular docking predicts the preferred binding mode of a substrate within an enzyme's active site and estimates the strength of the interaction, often expressed as a binding energy. mdpi.com This information is critical for predicting whether an enzyme will be active towards a given substrate. For example, molecular docking of this compound (referred to as COBE) into the active site of a carbonyl reductase (CgCR) was used to visualize the enzyme-substrate interactions, yielding a calculated binding energy of -12.74 kcal/mol. mdpi.com
Furthermore, computational approaches can explain and predict the stereoselectivity of a reaction. The reduction of the prochiral ketone in this compound can yield either the (R) or (S) enantiomer of the corresponding alcohol. Docking studies can reveal why an enzyme favors one enantiomer over the other. For instance, the enantiopreference of Candida antarctica Lipase B (CaLB) is largely determined by the steric hindrance provided by the amino acid Trp104 within the stereospecificity pocket. researchgate.net Similarly, computational docking was successfully used to predict the substrate compatibility for a family of aldo-keto reductases (AKRs). drew.edu The study showed that an ancestral AKR was capable of reducing this compound, a result that was later confirmed by laboratory experiments, demonstrating the predictive power of these in silico methods. drew.edu
Data Tables
Table 1: Kinetic Parameters for Carbonyl Reductase (CgCR) with this compound (COBE)
| Parameter | Value | Conditions |
|---|---|---|
| Km | 20.9 mM | pH 7.0, 30 °C |
| kcat | 56.1 s⁻¹ | pH 7.0, 30 °C |
Data sourced from mdpi.com
Table 2: Summary of Computational Studies on this compound and Related Biocatalysts
| Computational Method | Enzyme/System | Purpose of Study | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) Simulation | Candida antarctica lipase B (CALB) | Investigate reaction mechanism and conformational preference. | nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulation | Formate Dehydrogenase (KphFDH/V19) | Elucidate mechanism of high catalytic activity towards NADP⁺ for cofactor regeneration. | researchgate.net |
| Quantum Mechanics (QM) | Candida antarctica lipase B (CALB) | Calculate energies and binding configurations for the reaction pathway. | nih.govresearchgate.net |
| Molecular Docking | Carbonyl Reductase (CgCR) | Describe enzyme-substrate interaction and calculate binding energy. | mdpi.com |
Applications in Complex Molecule Synthesis and Pharmaceutical Intermediates
Precursor for Chiral Building Blocks (e.g., Ethyl 4-chloro-3-hydroxybutyrate)
One of the most significant applications of ethyl 4-chloroacetoacetate is its use as a prochiral substrate for the synthesis of optically active ethyl 4-chloro-3-hydroxybutyrate (CHBE). mdpi.com CHBE is a crucial chiral building block for the production of various pharmaceuticals. mdpi.comsigmaaldrich.com The conversion of the ketone group in ECA to a chiral hydroxyl group is typically achieved through asymmetric reduction, a process that can be accomplished using both chemical and biocatalytic methods. researchgate.net Biocatalytic reduction, in particular, has gained significant attention due to its high stereoselectivity and mild reaction conditions. mdpi.com
The stereoselective reduction of this compound can yield either the (R) or (S) enantiomer of CHBE, both of which are valuable intermediates.
(S)-CHBE Synthesis: The synthesis of (S)-CHBE is often accomplished using enzymes such as alcohol dehydrogenases (ADHs) and carbonyl reductases. acs.orggoogle.com For instance, a novel ADH, SmADH31, has been shown to tolerate extremely high concentrations of both the substrate (ECA) and the product ((S)-CHBE), allowing for complete conversion of up to 660 g/L of ECA with an enantiomeric excess (ee) value greater than 99.9%. acs.org Another method involves using a carbonyl reductase from Pichia stipitis with NADPH as a cofactor, achieving a substrate conversion ratio of over 95% and an optical purity of 100% ee. google.com Yeast strains, such as Candida magnoliae, have also been successfully used to produce (S)-CHBE with high enantiomeric excess. nih.gov
(R)-CHBE Synthesis: Optically active (R)-CHBE is a key intermediate for manufacturing L-carnitine, (R)-4-amino-3-hydroxy-butyric acid, and other pharmaceuticals. mdpi.com Bioreduction processes using recombinant Escherichia coli have been developed for this purpose. mdpi.com One such process co-expresses a carbonyl reductase (CgCR) and a glucose dehydrogenase (GDH) for cofactor regeneration, enabling the efficient transformation of high concentrations of ECA into (R)-CHBE. mdpi.com Under optimized conditions in an ethyl acetate-betaine/lactic acid-water system, a high yield of ≥90% was achieved from 1000 mM of ECA within 12 hours. mdpi.com Chemical methods, such as repeating the procedure of example 375 using ethyl-4-chloroacetoacetate as the substrate, have also been reported for the synthesis of (R)-CHBE. prepchem.com
| Target Enantiomer | Catalyst/Method | Key Findings | Reference |
|---|---|---|---|
| (S)-CHBE | Alcohol Dehydrogenase (SmADH31) | Complete conversion of 660 g/L ECA; >99.9% ee. High tolerance to substrate and product. | acs.org |
| (S)-CHBE | Carbonyl Reductase (from Pichia stipitis) | >95% substrate conversion; 100% ee. Uses NADPH as a cofactor. | google.com |
| (R)-CHBE | Recombinant E. coli (CgCR and GDH) | ≥90% yield from 1000 mM ECA in 12 hours. Efficient whole-cell biocatalysis system. | mdpi.com |
| (R)-CHBE | Lipase-catalyzed resolution | Enzymatic ammonolysis using lipase (B570770) Novozym435 to achieve 99% ee. | researchgate.net |
Intermediates for Cardiovascular Drugs (e.g., Atorvastatin (B1662188), Amlodipine)
This compound is a pivotal intermediate in the synthesis of several widely used cardiovascular drugs. guidechem.comgoogle.com
Atorvastatin: This cholesterol-lowering drug (sold as Lipitor®) can be synthesized using a key intermediate derived from this compound. rsc.org A green, chemo-enzymatic process involves the initial biocatalytic reduction of ECA to (S)-ethyl-4-chloro-3-hydroxybutyrate, which is obtained in 96% isolated yield and >99.5% ee. rsc.org This intermediate is then further processed to construct the chiral side chain of atorvastatin. rsc.orgresearchgate.net
Amlodipine: This anti-hypertensive drug is synthesized through various routes that employ this compound as a starting material. drugfuture.comnih.gov In one common approach, ECA is condensed with other molecules to build the core dihydropyridine (B1217469) structure of amlodipine. drugfuture.comgoogle.comwipo.int For example, it can be reacted with 2-azidoethanol (B47996) to form an intermediate which then undergoes a Hantzsch cyclocondensation to yield the dihydropyridine ring system. drugfuture.com
Precursor for β-Lactam Antibiotics (e.g., Cefixime (B193813), Ceftazidime)
The utility of this compound extends to the field of antibiotics. It serves as an important intermediate in the production of β-lactam antibiotics, including the cephalosporins Cefixime and Ceftazidime. google.com It is also used in the synthesis of Cephalosporin 2-Aminothiazole-4-Ethyl Acetate (B1210297), another key component in antibiotic manufacturing. guidechem.com
Synthesis of Thiazoline (B8809763) Thiones
Ethyl 4-haloacetoacetates, including the chloro-derivative, are useful in the preparation of thiazoline thiones. google.com These compounds have applications as stable sources of silver for physical photographic development. google.com The synthesis involves a modified Reformatsky reaction of an ethyl haloacetate with magnesium in a chlorinated hydrocarbon solvent. google.com
Precursor in Phosphorus Ylide Chemistry
This compound is utilized as a precursor in the preparation of phosphorus ylides. sigmaaldrich.comottokemi.com Phosphorus ylides are important reagents in organic chemistry, most notably in the Wittig reaction for the synthesis of alkenes from carbonyl compounds. The reactivity of ECA allows for its conversion into these valuable synthetic tools.
Synthesis of Tetronic Acid
This compound serves as a starting material for the synthesis of tetronic acid. himedialabs.com A patented process describes the conversion of 4-chloroacetoacetic ester into tetronic acid through a sequence of chlorination to yield 2,4-dichloroacetoacetic ester, followed by thermal treatment to form 3-chlorotetronic acid, and finally hydrogenation to give the target tetronic acid. google.com Additionally, it can be used in asymmetric Mannich reactions to produce chiral tetronic acid compounds. guidechem.com
Development of Anticancer Agents (e.g., Tetrahydropyrimidine (B8763341) Derivatives)
A significant application of this compound is in the synthesis of novel anticancer agents. Researchers have successfully utilized this compound in the Biginelli multicomponent one-pot reaction to create a series of chlorine-containing tetrahydropyrimidine derivatives. nih.gov This reaction involves the condensation of an aldehyde (like derivatives of vanillin), this compound, and urea (B33335) or a urea derivative.
The resulting tetrahydropyrimidine compounds have been evaluated for their cytotoxic effects against various human malignant cell lines. nih.gov Studies have shown that specific derivatives exhibit strong and selective cytotoxicity, particularly against chronic myelogenous leukemia K562 cells. nih.gov For instance, two compounds, designated 4a and 4b, demonstrated significant potency with IC₅₀ values of 1.76 µM and 1.66 µM, respectively, against the K562 cell line. nih.gov Further investigation into the mechanism of action of these potent compounds has explored their effects on matrix metalloproteinases (MMP2, MMP9) and vascular endothelial growth factor A (VEGFA), which are involved in tumor progression and metastasis. nih.gov
| Compound | Target Cell Line | IC₅₀ (µM) |
|---|---|---|
| 4a | K562 (Chronic Myelogenous Leukemia) | 1.76 ± 0.09 |
| 4b | K562 (Chronic Myelogenous Leukemia) | 1.66 ± 0.05 |
Synthesis of Aryloxanyl Pyrazolone (B3327878) Derivatives for ALS Treatment Research
This compound is a key intermediate in the synthesis of aryloxanyl pyrazolone derivatives, a class of compounds investigated for the treatment of Amyotrophic Lateral Sclerosis (ALS). nih.govnih.gov ALS, a fatal neurodegenerative disease, is partly associated with the aggregation of mutant Cu/Zn superoxide (B77818) dismutase 1 (SOD1) protein. nih.govelsevierpure.com The aryloxanyl pyrazolone scaffold has been identified as a potent inhibitor of this mutant SOD1-induced toxicity and protein aggregation. nih.govelsevierpure.com
The synthesis involves the reaction of a substituted phenol (B47542) with this compound, followed by cyclization with hydrazine (B178648) to form the core pyrazolone ring structure. nih.govnih.gov This synthetic route allows for the creation of a library of derivatives to optimize for potency and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). nih.govelsevierpure.com
One of the most promising analogs, compound 13 , demonstrated an IC₅₀ of 67 nM in cellular assays. nih.gov It also showed excellent metabolic stability, good permeability, and the ability to cross the blood-brain barrier. nih.gov In preclinical studies using the mutant SOD1 G93A ALS mouse model, treatment with compound 13 resulted in a significant life extension of 13.3% at a dose of 20 mg/kg, an efficacy comparable or superior to riluzole, an approved drug for ALS. nih.gov This validates the aryloxanyl pyrazolone scaffold as a promising therapeutic lead for ALS. nih.govelsevierpure.com
| Parameter | Value |
|---|---|
| Compound Name | Aryloxanyl Pyrazolone 13 |
| Mechanism of Action | Inhibits mutant SOD1 cytotoxicity and aggregation |
| In Vitro Potency (IC₅₀) | 67 nM |
| Oral Bioavailability (Rat) | 27% |
| Efficacy in SOD1 G93A Mouse Model | 13.3% life extension |
Other Pharmaceutical Targets and Drug Scaffolds
Beyond its direct use in creating heterocyclic rings, this compound is a precursor to other valuable chiral building blocks. The asymmetric bioreduction of this compound yields optically active (R)-ethyl 4-chloro-3-hydroxybutyrate ((R)-CHBE) and its (S)-enantiomer. mdpi.comresearchgate.net These chiral intermediates are critical for the synthesis of a variety of pharmaceuticals. mdpi.com
(R)-CHBE is a crucial synthon for manufacturing several drugs and bioactive molecules:
L-carnitine : Used to treat carnitine deficiency and for its cardioprotective effects.
Negamycin : An antibiotic investigated for treating nonsense-related diseases like cystic fibrosis. mdpi.com
(R)-4-hydroxy-2-pyrrolidone : A lactam derivative that exhibits cytotoxic, antitumor, and anti-inflammatory activities. mdpi.com
Macrolactin A : A compound that has been shown to prevent HIV replication. mdpi.com
The synthesis of these important pharmaceutical agents underscores the versatility of this compound as a starting material in medicinal chemistry. Its transformation into chiral intermediates like CHBE opens pathways to producing enantiomerically pure drugs, which is often essential for therapeutic efficacy and safety. mdpi.com
| Intermediate | Final Product | Therapeutic Area/Application |
|---|---|---|
| (R)-ethyl 4-chloro-3-hydroxybutyrate | L-carnitine | Nutritional supplement, Cardiovascular |
| (R)-ethyl 4-chloro-3-hydroxybutyrate | Negamycin | Antibiotic, Nonsense-related diseases |
| (R)-ethyl 4-chloro-3-hydroxybutyrate | (R)-4-hydroxy-2-pyrrolidone | Antitumor, Anti-inflammatory |
| (R)-ethyl 4-chloro-3-hydroxybutyrate | Macrolactin A | Antiviral (Anti-HIV) |
Green Chemistry and Sustainable Synthesis of Ethyl 4 Chloroacetoacetate
Biocatalytic Approaches for Reduced Environmental Impact
Biocatalysis offers a powerful alternative to conventional chemical synthesis, providing high selectivity under mild reaction conditions and reducing the environmental footprint. In the context of ethyl 4-chloroacetoacetate (also referred to as COBE), biocatalytic methods primarily focus on its asymmetric reduction to produce optically active (R)- or (S)-ethyl 4-chloro-3-hydroxybutyrate ((R)- or (S)-CHBE), which are valuable chiral building blocks for pharmaceuticals. mdpi.comnih.gov
The use of whole-cell biocatalysts, such as recombinant Escherichia coli and various yeast strains, has been extensively investigated. mdpi.comresearchgate.net These microorganisms are often engineered to overexpress specific enzymes like carbonyl reductase (CR) and aldehyde reductase, which are responsible for the stereoselective reduction of the keto group in this compound. mdpi.comsigmaaldrich.com To ensure the continuous supply of the necessary cofactor (NADPH), a cofactor regeneration system, often involving glucose dehydrogenase (GDH), is co-expressed within the same host. mdpi.com
Research has demonstrated that these biocatalytic systems can achieve high yields and excellent enantiomeric excess. For instance, a process using recombinant E. coli containing carbonyl reductase (CgCR) and glucose dehydrogenase (GDH) achieved a 90% yield of (R)-CHBE from a high substrate concentration (1000 mM COBE) within 12 hours. mdpi.com Another study highlighted the use of Saccharomyces cerevisiae for the asymmetric reduction of this compound (ECA) to S-4-chloro-3-hydroxybutyric acid ethyl ester. researchgate.net The application of a slow-release technique with Amberlite XAD 2 resin was shown to lessen substrate inhibition and spontaneous chemical hydrolysis, thereby increasing the reaction yield from 75% to 84% and the product's optical purity from 88% to 93% ee. researchgate.net
Table 1: Examples of Biocatalytic Reduction of this compound (COBE/ECA)
| Biocatalyst | Target Product | Key Findings | Yield | Optical Purity (ee) | Reference |
|---|---|---|---|---|---|
| Recombinant E. coli (with CgCR and GDH) | (R)-ethyl 4-chloro-3-hydroxybutyrate ((R)-CHBE) | Efficient transformation of high substrate loading (1000 mM). | ~90% | Not specified | mdpi.com |
| Saccharomyces cerevisiae | (S)-4-chloro-3-hydroxybutyric acid ethyl ester | Use of Amberlite XAD 2 resin enhanced yield and optical purity by slow release of substrate. | 84% | 93% | researchgate.net |
| Candida magnoliae (S1 enzyme) | (S)-ethyl 4-chloro-3-hydroxybutyrate ((S)-CHBE) | Stoichiometric conversion in an organic solvent-water diphasic system. | >92% | >92% | nih.govsigmaaldrich.com |
Use of Alternative Solvents (e.g., Ionic Liquids, Deep Eutectic Solvents, Aqueous Systems)
The choice of solvent plays a critical role in the sustainability of a chemical process. Green chemistry encourages the use of alternative solvents that are less toxic, more environmentally friendly, and can enhance reaction performance.
Aqueous Systems: Biocatalytic reductions are often performed in aqueous systems, which are inherently green. However, the low solubility of organic substrates like this compound in water can limit reaction efficiency. mdpi.com To overcome this, biphasic systems combining an organic solvent with an aqueous phase are often employed. mdpi.comnih.gov
Organic Solvent–Deep Eutectic Solvent–Water Systems: A novel approach involves the use of a biocompatible organic solvent–deep eutectic solvent (DES)–water medium. mdpi.com Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that have a lower melting point than the individual components and are considered green solvents due to their low toxicity and biodegradability. A study on the bioreduction of COBE to (R)-CHBE utilized a system composed of ethyl acetate (B1210297), the DES betaine (B1666868)/lactic acid, and water. mdpi.com The addition of ethyl acetate improved the solubility of the substrate, while the DES enhanced the catalytic efficiency. mdpi.com This ternary system achieved a high yield (≥90%) and demonstrated the potential of DESs in biocatalytic processes. mdpi.com
Chlorinated Hydrocarbon Solvents: While not typically considered "green," certain synthesis routes have been optimized to use specific solvents for improved performance. For instance, the synthesis of this compound via a modified Reformatsky reaction using ethyl chloroacetate (B1199739) and magnesium found that dichloromethane (B109758) was the preferred solvent for preparing the chloro-derivative, while chloroform (B151607) was better for the bromo-derivative. google.com
Table 2: Effect of Different Solvent Systems on the Synthesis/Biotransformation of this compound
| Solvent System | Process | Key Advantages | Yield | Reference |
|---|---|---|---|---|
| Ethyl acetate-betaine/lactic acid-H₂O | Bioreduction to (R)-CHBE | Enhanced substrate solubility and catalytic efficiency. | ≥90% | mdpi.com |
| Dichloromethane | Synthesis from ethyl chloroacetate and magnesium | Preferred solvent for this specific chemical route, leading to better yields compared to other chlorinated solvents. | 76.5% | google.com |
Process Intensification and Continuous Manufacturing
Process intensification and continuous manufacturing are key strategies in green engineering to develop safer, more efficient, and less wasteful chemical processes. researchgate.net These approaches have been applied to the synthesis of this compound, offering significant advantages over traditional batch production. patsnap.comgoogle.com
The mainstream industrial synthesis of this compound involves the chlorination of diketene (B1670635), followed by esterification with ethanol (B145695). google.comchemicalbook.com Traditional batch processes for this route suffer from several drawbacks, including difficulties in temperature control, prolonged reaction times, and the formation of polychlorinated by-products such as ethyl 2-chloroacetoacetate and ethyl 2,4-dichloroacetoacetate. google.comgoogle.com
Continuous manufacturing systems, such as those using micro-channel or falling film reactors, address these issues effectively. patsnap.comgoogle.com In a continuous process, raw materials like diketene and chlorine are continuously fed into a reactor where the reaction occurs rapidly under precisely controlled conditions. patsnap.com This approach offers several benefits:
Enhanced Safety: Small reactor volumes and rapid reaction times prevent the accumulation of large quantities of hazardous materials. patsnap.com
Improved Selectivity and Purity: Precise temperature control and short residence times minimize the formation of undesirable by-products, leading to a higher purity product (>99%) and simplifying subsequent purification steps. google.com
Increased Efficiency: Reaction times are drastically shortened from hours in batch reactors to seconds or minutes in continuous systems. patsnap.com This leads to higher throughput and reduced energy consumption. google.com
Reduced Costs: Higher yields, lower energy consumption, and reduced raw material costs contribute to a more economical process. patsnap.com
One patented continuous method involves reacting a cooled diketene solution with chlorine gas in a falling film reactor, followed by continuous esterification. This process claims a product yield of over 96.5%. google.com Another continuous system uses a micro-channel reactor for the chlorination step, achieving reaction times between 0.1 and 50 seconds. patsnap.com
Table 3: Comparison of Batch vs. Continuous Synthesis of this compound
| Parameter | Traditional Batch Process | Continuous Process (Falling Film/Micro-channel Reactor) | Reference |
|---|---|---|---|
| Reaction Time | Several hours | 0.1 seconds - 2.5 hours | patsnap.comgoogle.com |
| Temperature Control | Difficult to maintain uniformity | Precise and uniform | google.com |
| By-product Formation | Significant (e.g., ethyl 2,4-dichloroacetoacetate) | Minimized (<0.5%) | google.comgoogle.com |
| Product Yield | 75-88% | >96.5% | google.comgoogle.com |
| Safety | Risk of hazardous material accumulation | Inherently safer due to small volumes | patsnap.com |
| Energy Consumption | Higher | Lower | google.com |
Atom Economy and Waste Reduction
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Maximizing atom economy is crucial for minimizing waste.
However, the formation of by-products in non-optimized processes, such as ethyl 2-chloroacetoacetate and various polychlorinated compounds, significantly reduces the atom economy and generates waste streams that are difficult to separate. google.comgoogle.com Continuous manufacturing processes, by improving selectivity and minimizing by-product formation, inherently lead to a higher practical atom economy and significant waste reduction. google.com
Another synthesis route involves the condensation of two molecules of ethyl chloroacetate. google.com While this method exists, it often requires the use of highly toxic compounds like mercuric chloride and has a lower conversion rate (70-85%), making it less desirable from both an environmental and atom economy perspective. google.com A different approach uses the reaction of ethyl chloroacetate with magnesium in a chlorinated hydrocarbon solvent. google.com While this avoids highly toxic reagents, the reported yields can be variable, and the process generates magnesium salts as waste. google.com
Waste reduction is also addressed through the treatment of process effluents. For example, a method has been developed for treating the distillation waste liquid from this compound production. This involves neutralization with an alkali solution, followed by hydrolysis at high temperatures to break down chlorinated organic compounds into less harmful substances. google.com
Future Research and Perspectives on this compound
This compound, a pivotal chemical intermediate, is at the forefront of ongoing research aimed at optimizing its synthesis and expanding its utility. This article explores future research directions and perspectives concerning this versatile compound, focusing on novel synthetic methodologies, advanced catalytic systems, and the integration of computational tools in its production and application.
Q & A
Basic Research Questions
Q. How can the synthesis of ethyl 4-chloroacetoacetate be optimized to minimize side reactions?
- Methodology : Utilize sodium hydride (NaH) in tetrahydrofuran (THF) at controlled temperatures (-10°C to 0°C) to reduce unwanted byproducts. Slow dropwise addition of this compound ensures temperature stability and prevents exothermic side reactions. Post-reaction quenching with aqueous solutions and extraction with ethyl acetate improves yield purity .
- Key Parameters : Monitor reaction temperature, addition rate, and solvent polarity to suppress competing pathways like Claisen condensation.
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Chromatographic Methods : Amberlite XAD-2 resin can mitigate substrate inhibition in biocatalytic reductions by adsorbing excess substrate and releasing it gradually, enhancing product yield (e.g., synthesis of S-4-chloro-3-hydroxybutyric acid ethyl ester) .
- Distillation : Fractional distillation under reduced pressure (115°C/14 mmHg) is recommended for high-purity isolation .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at <15°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and oxidizing agents .
- Safety Protocols : Use PPE (gloves, goggles), fume hoods, and emergency eye-wash stations. In case of skin contact, wash immediately with soap/water for ≥15 minutes .
Advanced Research Questions
Q. How can enzyme inhibition by this compound in cascade biocatalysis be mitigated?
- Protein Engineering : Saturation mutagenesis of residues near the active site (e.g., F136V + W249F in HheC) reduces competitive inhibition (Ki = 0.249 μM). Screening mutant libraries for enhanced substrate affinity and activity is critical .
- Process Optimization : Use compartmentalized reactors or staggered substrate addition to separate incompatible enzymatic steps .
Q. What strategies improve asymmetric bioreduction efficiency of this compound to chiral intermediates?
- Solvent Engineering : Deep eutectic solvents (e.g., betaine:lactic acid-water systems) enhance enzyme stability and enantioselectivity in non-aqueous media. Ethyl acetate as a co-solvent improves substrate solubility and product recovery .
- Strain Selection : Recombinant E. coli expressing carbonyl reductases (e.g., Pichia stipitis PsCR) achieve >90% enantiomeric excess (ee) under optimized pH (7.0–7.5) and co-factor regeneration (NADPH) conditions .
Q. How are kinetic parameters (Km, Vmax) determined for this compound in dehydrogenase assays?
- Experimental Design : Use spectrophotometric assays (NADPH depletion at 340 nm) with varying substrate concentrations (10–1000 μM). Calculate Km and Vmax via nonlinear regression (Michaelis-Menten equation) using GraphPad Prism .
- Validation : Compare activity across diverse substrates (e.g., prochiral ketones) to confirm enzyme specificity. Include controls for non-enzymatic background reactions .
Q. How do spectral discrepancies (e.g., NMR, IR) in this compound characterization arise, and how are they resolved?
- Analytical Harmonization : Cross-validate spectral data with computational tools (e.g., CC-DPS QSPR models) to identify impurities or stereochemical anomalies. For NMR, compare experimental shifts (δ 1.3 ppm for CH3, 4.2 ppm for OCH2) against predicted spectra .
- Contradiction Resolution : Address solubility discrepancies (e.g., 47.5 g/L vs. "insoluble" labels) by testing under standardized conditions (20°C, pH 7.0) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
